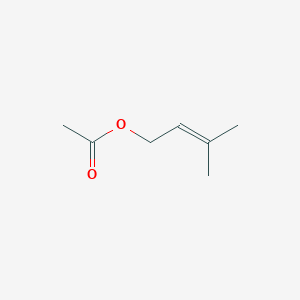
Acétate de prényle
Vue d'ensemble
Description
Prenyl acetate is a naturally occurring compound that is found in a variety of plants and animals. It is a terpene, which are compounds that are composed of isoprene units. Prenyl acetate is a colorless liquid with a sweet, fruity odor. It is used in many products, such as fragrances, cosmetics, and food additives. It has been studied for its potential medicinal properties and has been used in laboratory experiments to explore its biochemical and physiological effects.
Applications De Recherche Scientifique
Prénylation des protéines
Prénylation des protéines : est une modification post-traductionnelle essentielle au bon fonctionnement de diverses protéines. L'acétate de prényle joue un rôle dans l'attachement d'unités isoprénoïdes aux protéines, ce qui est crucial pour leur localisation et leur activité biologique. Ce processus est essentiel pour l'ancrage des protéines aux membranes cellulaires et a des implications dans la signalisation cellulaire et la recherche sur le cancer .
Composés de tête médicamenteux
Les groupes prényles, tels que ceux dérivés de l'this compound, sont importants dans la diversification des produits naturels comme les flavonoïdes et les coumarines. Ces composés présentent une variété d'activités biologiques, notamment des propriétés anti-cancéreuses, anti-spasmodiques et anti-inflammatoires. Les composés prénylés sont donc intéressants comme composés de tête pour la découverte de médicaments et la production d'aliments fonctionnels .
Inhibition enzymatique pour le traitement du cancer
La découverte que la farnésylation de Ras est cruciale pour que les formes oncogéniques transforment les cellules a conduit au développement d'inhibiteurs spécifiques de la prénylation des protéines. Ces inhibiteurs, qui peuvent être dérivés de l'this compound, sont étudiés pour leur potentiel dans le traitement du cancer .
Applications biomédicales et biotechnologiques
Les stratégies d'immobilisation basées sur la prénylation ont plusieurs applications dans les domaines biomédical et biotechnologique. Cela comprend les tableaux de protéines et les applications diagnostiques basées sur des immunoessais, la résonance de plasmons de surface (SPR) ou des méthodes électrochimiques. La capacité du groupe prényle à faciliter l'immobilisation orientée des protéines est particulièrement précieuse dans ces domaines .
Métabolisme secondaire
Dans le métabolisme secondaire, les groupes prényles dérivés de l'this compound sont attachés à divers accepteurs, contribuant à la diversité structurale et biologique des composés. Les métabolites secondaires prénylés présentent souvent des activités biologiques et pharmacologiques prometteuses, notamment des effets cytotoxiques, antioxydants et antimicrobiens .
Activité antioxydante
Les prénylflavonoïdes, qui peuvent être synthétisés à l'aide d'this compound, ont montré qu'ils possédaient des propriétés antioxydantes. Ces composés sont bénéfiques en raison de leurs activités anti-inflammatoires et antimicrobiennes, ce qui les rend précieux dans le développement de compléments alimentaires et de produits pharmaceutiques .
Mécanisme D'action
Target of Action
Prenyl acetate, a prenylated compound, primarily targets proteins in eukaryotic cells . Prenylation is a universal covalent post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains .
Mode of Action
Prenyl acetate interacts with its protein targets through a process known as prenylation . This process involves the transfer of a farnesyl (15-carbon) or geranylgeranyl (20-carbon) group to the protein, which occurs on the carboxyl terminal of cysteine residues of the protein . This modification is essential for making the protein fully functional .
Biochemical Pathways
Prenylation plays a vital role in the diversification of natural products such as flavonoids, coumarins, and isoflavonoids . The prenylation reactions are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) . These enzymes typically recognize a CaaX motif, where “C” is the cysteine to be prenylated .
Result of Action
Prenylated compounds like prenyl acetate have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity . Specifically, prenylated xanthones exhibit good cytotoxicity against cancer cells .
Action Environment
Prenyl acetate is a clear colorless to pale yellowish liquid with a fruity, fresh, green nuance . It is widely used in flavor compounds for any fruity composition . Its stability varies in different environments, such as fine fragrance, shampoo, shower gel, bar soap, softener, detergent liquid, detergent powder, and candles . It’s important to note that prenyl acetate is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air at elevated temperatures .
Safety and Hazards
Orientations Futures
Prenylated compounds are of particular interest as lead compounds for producing drugs and functional foods due to their beneficial effects on diseases . More comprehensive molecular investigations are required to establish their anticancer potential . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
Analyse Biochimique
Biochemical Properties
Prenyl acetate interacts with various biomolecules, including enzymes and proteins. The process of prenylation involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the target protein . This post-translational modification is often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) . These enzymes recognize a CaaX motif, where “C” is the cysteine to be prenylated .
Cellular Effects
Prenyl acetate influences cell function by affecting various cellular processes. It plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids . Many prenylated compounds, including prenyl acetate, have been identified as active components in medicinal plants with biological activities such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
Molecular Mechanism
Prenyl acetate exerts its effects at the molecular level through various mechanisms. It is involved in the process of prenylation, which is a type of post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the target protein . This modification is crucial for protein-protein binding through specialized prenyl-binding domains .
Metabolic Pathways
Prenyl acetate is involved in the metabolic pathway of prenylation, which plays a crucial role in the primary and secondary metabolism of living organisms . This pathway involves the transfer of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors, including proteins and nucleic acids .
Transport and Distribution
It is known that prenylated compounds, due to their lipid solubility, have a high affinity for the cell membrane .
Subcellular Localization
It is known that prenylation, a process in which prenyl acetate is involved, is crucial for the C-terminal anchoring of proteins to the cell membrane .
Propriétés
IUPAC Name |
3-methylbut-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKYCPRDXIMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047128 | |
| Record name | 3,3-Dimethylallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Prenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
151.00 to 152.00 °C. @ 752.00 mm Hg | |
| Record name | Isopentenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Prenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.922 | |
| Record name | Prenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1191-16-8 | |
| Record name | Prenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethylallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-butenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7KOV03HGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopentenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


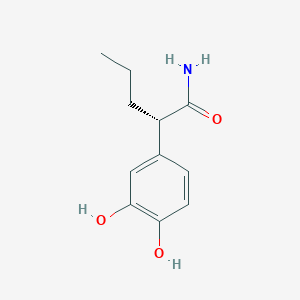

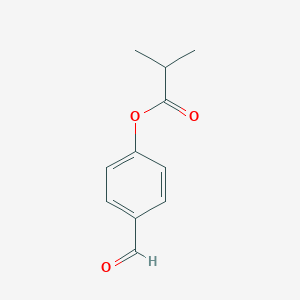
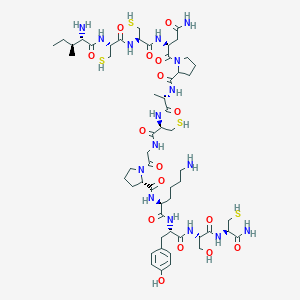
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
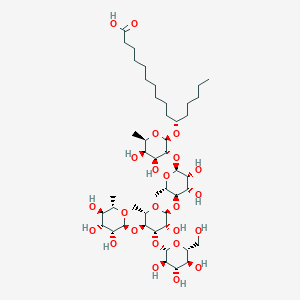
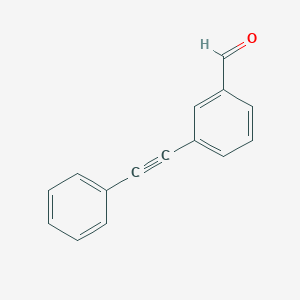
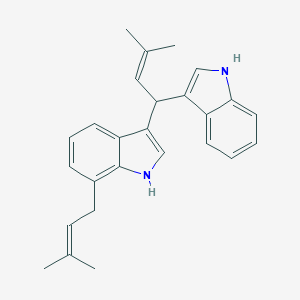
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)



